4-fluoro-N-(mesitylcarbamoyl)benzamide

Description

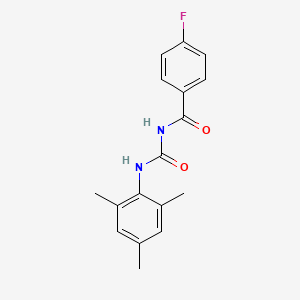

4-Fluoro-N-(mesitylcarbamoyl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and a mesitylcarbamoyl (2,4,6-trimethylphenylcarbamoyl) substituent on the amide nitrogen.

Properties

IUPAC Name |

4-fluoro-N-[(2,4,6-trimethylphenyl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEABCIXUMKSETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(mesitylcarbamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as:

- Molecular Formula : CHFNO

- CAS Number : 897838-91-4

Biological Activity Overview

This compound has shown various biological activities, particularly in anti-cancer and anti-inflammatory applications. The compound's efficacy is attributed to its ability to interact with specific molecular targets within cells.

The proposed mechanisms of action for this compound include:

- Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with cancer cell proliferation.

- Modulation of MicroRNA Expression : Similar compounds have been shown to affect microRNA levels, which are crucial in regulating gene expression related to cancer and other diseases.

Case Studies

-

Anti-Cancer Activity :

- A study demonstrated that derivatives of benzamide compounds, including those similar to this compound, exhibited significant inhibition of cancer cell growth in vitro. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in human cancer cell lines such as HeLa and U-87 MG .

- MicroRNA Inhibition :

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Effects on Physicochemical Properties

The mesitylcarbamoyl group introduces steric bulk and lipophilicity compared to simpler substituents. Key comparisons include:

Table 1: Substituent-Driven Property Differences

*logP estimated via analogous compounds.

- Lipophilicity : The mesitylcarbamoyl group increases logP compared to polar substituents (e.g., nitro or hydroxy groups) but remains lower than long alkyl chains (e.g., octan-2-yl).

Spectroscopic and Analytical Data

Table 2: Key Spectroscopic Features

- IR : Amide C=O stretches are consistent across analogs (~1647–1670 cm⁻¹).

- NMR : Aromatic proton signals vary with substituent electron effects. The mesityl group’s methyl protons appear at ~2.2–2.5 ppm (singlets).

Crystallographic and Conformational Analysis

- Dihedral Angles : In 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide , the dihedral angle between aromatic rings is 14.1°, stabilized by intramolecular H-bonding. The mesityl group’s bulk may increase this angle, reducing planarity.

- Packing Interactions : Analogs with polar groups (e.g., nitro, hydroxy) form extensive H-bonded networks , while mesityl-substituted compounds likely rely on van der Waals interactions due to methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.